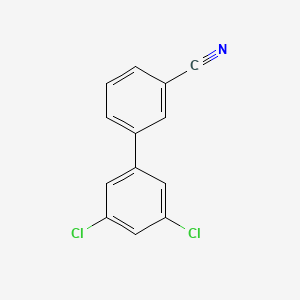

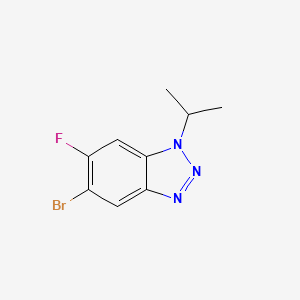

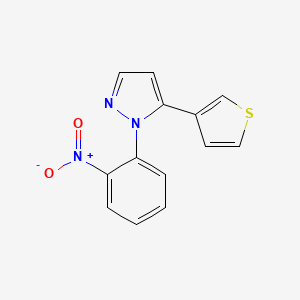

![molecular formula C8H7ClN2 B567475 6-Chloro-3-methylimidazo[1,2-A]pyridine CAS No. 1284210-65-6](/img/structure/B567475.png)

6-Chloro-3-methylimidazo[1,2-A]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-3-methylimidazo[1,2-A]pyridine is a derivative of pyridine and can be used as a pharmaceutical intermediate . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular formula of 6-Chloro-3-methylimidazo[1,2-A]pyridine is C9H7ClN2O2 . It is an important fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

6-Chloro-3-methylimidazo[1,2-A]pyridine is a solid at room temperature . It has a molecular weight of 210.62 .科学的研究の応用

Anti-inflammatory and Analgesic Properties : The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, a related compound, demonstrated potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Novel Derivatives for Organic Synthesis : Research on 6-aminoimidazo[1,2-a]pyridine derivatives, using palladium- and copper-catalyzed methodologies, provided new insights into the synthesis of novel compounds in this class (Enguehard et al., 2003).

Antibacterial Activity : A study synthesized new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, showing significant antibacterial potency against certain bacteria (Althagafi & Abdel‐Latif, 2021).

Water-Mediated Synthesis Techniques : Aqueous syntheses of methylimidazo[1,2-a]pyridines were reported, illustrating efficient, catalyst-free production methods (Mohan et al., 2013).

Potential Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, demonstrating good cytoprotective properties (Starrett et al., 1989).

Microwave-Assisted Direct C3 Alkenylation : A study presented the synthesis of 3-alkenylimidazo[1,2-a]pyridines via microwave direct palladium-catalyzed C-H alkenylation, expanding the scope of this method in organic synthesis (Koubachi et al., 2008).

Dimerization Studies in Organic Chemistry : A DFT study on imidazo[1,2-a]pyridinyl-chalcone series provided insights into the chemical reactivity and dimerization sites in these compounds, crucial for organic synthesis and medicinal chemistry (Konaté et al., 2021).

Acid-Base Indicator Applications : A study synthesized new imidazopyridine dyes with potential application as acid-base indicators, demonstrating their amphoteric nature and pH-dependent color change (Razmara et al., 2015).

作用機序

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

特性

IUPAC Name |

6-chloro-3-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFTKULUBKXMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

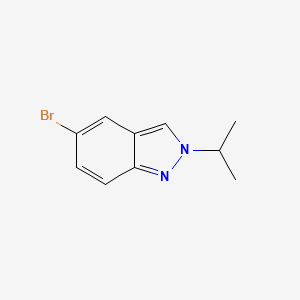

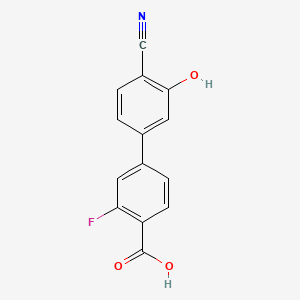

![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)